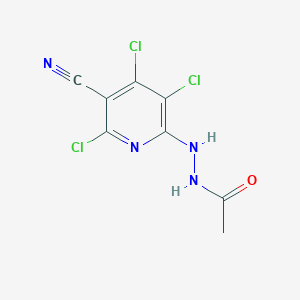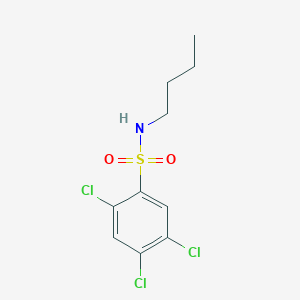
3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, also known as FLDPI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. FLDPI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to induce oxidative stress in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one can inhibit the activity of certain enzymes that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is its potent anticancer activity, which makes it a promising candidate for further study as a potential anticancer agent. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to exhibit a range of other biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one. One of the major areas of research is the elucidation of its mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Another area of research is the development of more efficient synthesis methods for 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, which may improve its yield and purity. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, which may inform its potential use as a therapeutic agent. Overall, the study of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one holds great promise for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one involves the reaction of 5-hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde with 2-fluoroacetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to yield 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one. This synthesis method has been optimized to achieve high yields and purity of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been extensively studied for its potential use in scientific research. One of the major applications of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is in the field of cancer research. Studies have shown that 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential anticancer agent.
Propiedades
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c1-12-19(15-11-14(22)8-9-17(15)21(12)2)18(23)10-7-13-5-3-4-6-16(13)20/h3-11,22H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWFWUQOHWELK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-propenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(1-methylpiperidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5301133.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![4-[4-(allyloxy)benzoyl]-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301148.png)
![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5301163.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)


![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)